2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a nitro group at the 3-position and a methyl group at the 1-position of the pyrazole ring, with an aminoethanol side chain attached to the 5-position. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Alkylation: The methyl group is introduced at the 1-position via alkylation reactions using methylating agents like methyl iodide.
Aminomethylation: The final step involves the introduction of the aminoethanol side chain. This can be achieved through the reaction of the pyrazole derivative with an appropriate aminomethylating agent, such as formaldehyde and ethanolamine, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethanol side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the aminoethanol side chain can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: The primary product is the corresponding amino derivative.
Substitution: The products vary based on the nucleophile used, resulting in different substituted pyrazole derivatives.
Scientific Research Applications
2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Materials Science: The compound can be utilized in the synthesis of advanced materials, such as polymers and coordination complexes, due to its functional groups.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical industries.
Mechanism of Action
The mechanism by which 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol exerts its effects depends on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.
Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in various chemical reactions, forming stable intermediates or final products through well-defined pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-nitro-1H-pyrazole: Lacks the aminoethanol side chain, making it less versatile in chemical reactions.
3-nitro-1H-pyrazole-5-amine: Similar structure but without the methyl group, affecting its reactivity and biological activity.
2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amino}ethanol derivatives: Variations in the side chain can lead to different properties and applications.
Uniqueness
2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is unique due to its combination of a nitro group, a methyl group, and an aminoethanol side chain. This combination provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
2-[(2-methyl-5-nitropyrazol-3-yl)methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c1-10-6(5-8-2-3-12)4-7(9-10)11(13)14/h4,8,12H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKYNIRGHJSTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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